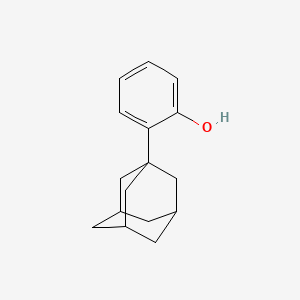
2-(1-Adamantyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)phenol is an organic compound characterized by the presence of an adamantyl group attached to a phenol ring The adamantyl group, derived from adamantane, is a bulky, diamond-like structure that imparts unique properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)phenol typically involves the adamantylation of phenol derivatives. One common method is the acid-catalyzed Friedel–Crafts alkylation using 1-adamantanol or haloadamantanes as the adamantylating agents. For instance, the reaction of phenol with 1-adamantanol in the presence of a strong acid like sulfuric acid or an ion-exchange resin catalyst in acetic acid can yield this compound .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and minimal waste. The use of recyclable ion-exchange sulfonic acid resins in acetic acid has been developed to create a cleaner process. This method not only improves the yield but also reduces the environmental impact by minimizing waste production .
化学反应分析
Types of Reactions: 2-(1-Adamantyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, etc.
科学研究应用
2-(1-Adamantyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to enhance the lipophilicity of drugs.
Industry: Utilized in the synthesis of high-performance materials and polymers
作用机制
The mechanism of action of 2-(1-Adamantyl)phenol largely depends on its application. In drug delivery systems, the adamantyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers and improving drug delivery efficiency. The phenolic group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
- 2-(1-Adamantyl)-4-methylphenol
- 2-(1-Adamantyl)-4-bromophenol
- 1-Adamantylphenol
Uniqueness: 2-(1-Adamantyl)phenol is unique due to the specific positioning of the adamantyl group on the phenol ring, which imparts distinct steric and electronic properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in applications requiring high stability and rigidity .
属性
IUPAC Name |
2-(1-adamantyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-4-2-1-3-14(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPWXGMNLXNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
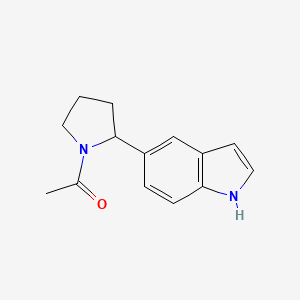




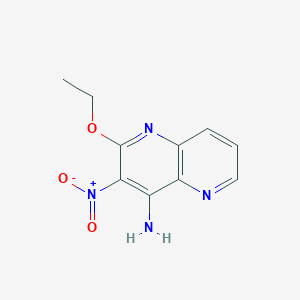

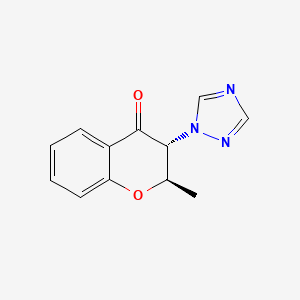
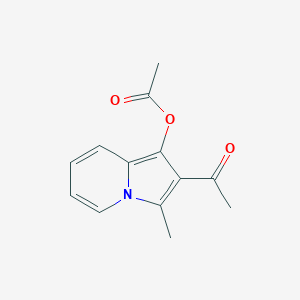
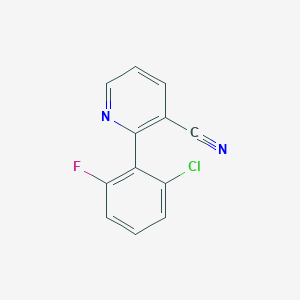
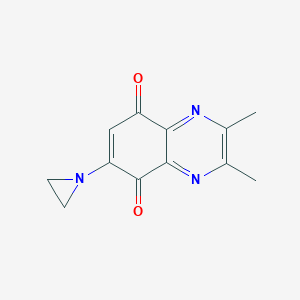

![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

